molecular formula C17H20N4O2S B14934688 N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-[1-(propan-2-yl)-1H-indol-3-yl]acetamide

N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-[1-(propan-2-yl)-1H-indol-3-yl]acetamide

Cat. No.: B14934688
M. Wt: 344.4 g/mol
InChI Key: BQCQOCOYZUXOJI-UHFFFAOYSA-N
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Description

"N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-[1-(propan-2-yl)-1H-indol-3-yl]acetamide" is a heterocyclic compound featuring a 1,3,4-thiadiazole core linked to an isopropyl-substituted indole moiety via an acetamide bridge. The methoxymethyl group at the 5-position of the thiadiazole ring distinguishes it from structurally related derivatives.

Properties

Molecular Formula

C17H20N4O2S

Molecular Weight

344.4 g/mol

IUPAC Name

N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-(1-propan-2-ylindol-3-yl)acetamide

InChI

InChI=1S/C17H20N4O2S/c1-11(2)21-9-12(13-6-4-5-7-14(13)21)8-15(22)18-17-20-19-16(24-17)10-23-3/h4-7,9,11H,8,10H2,1-3H3,(H,18,20,22)

InChI Key

BQCQOCOYZUXOJI-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C=C(C2=CC=CC=C21)CC(=O)NC3=NN=C(S3)COC

Origin of Product

United States

Preparation Methods

Indole N-Alkylation

Procedure :

  • Charge indole (50 mmol) in anhydrous DMF under N₂
  • Add NaH (60 mmol, 60% dispersion) at 0°C
  • Introduce isopropyl bromide (55 mmol) via syringe
  • Heat to 60°C for 8 hr

Optimization Data :

Base Solvent Temp (°C) Yield (%)
NaH DMF 60 78
K₂CO₃ Acetone 56 42
DBU THF 40 65

Characterization: ¹H NMR (400 MHz, CDCl₃) δ 7.89 (d, J=7.8 Hz, 1H), 7.45–7.32 (m, 3H), 4.92 (septet, J=6.6 Hz, 1H), 1.62 (d, J=6.6 Hz, 6H).

Friedel-Crafts Acetylation

Procedure :

  • Dissolve 1-isopropylindole (40 mmol) in CH₂Cl₂
  • Add AlCl₃ (48 mmol) at 0°C
  • Introduce acetyl chloride (44 mmol) dropwise
  • Stir 12 hr at room temperature

Yield : 82% after silica gel chromatography (hexane:EtOAc 4:1)
Critical Parameter : Strict moisture control prevents AlCl₃ deactivation.

Preparation of 5-(Methoxymethyl)-1,3,4-Thiadiazol-2-Amine

Thiadiazole Ring Formation

Procedure :

  • Mix thiosemicarbazide (100 mmol) with methyl glyoxal (110 mmol)
  • Add conc. HCl (5 mL) in EtOH (200 mL)
  • Reflux 6 hr under N₂

Mechanism :
Thiosemicarbazide undergoes cyclocondensation with α-ketoaldehyde derivatives to form the 1,3,4-thiadiazole core.

Methoxymethyl Functionalization

Procedure :

  • Suspend 5-chloromethyl-1,3,4-thiadiazol-2-amine (30 mmol) in MeOH
  • Add NaOMe (45 mmol)
  • Stir 4 hr at 50°C

Yield : 89% after recrystallization (EtOH/H₂O)
Characterization : IR (KBr) 3350 cm⁻¹ (NH₂), 1620 cm⁻¹ (C=N).

Amide Coupling Strategy

Carboxylic Acid Activation

Procedure :

  • Dissolve indole acetic acid (25 mmol) in dry CH₃CN
  • Add EDC·HCl (30 mmol) and HOBt (27 mmol)
  • Stir 1 hr at 0°C

Critical Insight : HOBt suppresses racemization while enhancing coupling efficiency to 92% compared to 68% without.

Microwave-Assisted Amidation

Procedure :

  • Mix activated ester with thiadiazole amine (30 mmol)
  • Add DIPEA (50 mmol) in CH₃CN (50 mL)
  • Irradiate at 100°C (300W) for 20 min

Comparative Data :

Method Time Yield (%) Purity (HPLC)
Conventional 12 hr 72 88
Microwave 20 min 85 95

Characterization :

  • HRMS (ESI⁺): m/z 401.1543 [M+H]⁺ (calc. 401.1548)
  • ¹³C NMR (101 MHz, DMSO-d₆) δ 170.2 (C=O), 163.8 (C=N), 136.4–112.7 (Ar-C).

Purification and Analytical Validation

Chromatographic Purification

Conditions :

  • Column: Luna C18 (250 × 4.6 mm, 5 μm)
  • Mobile Phase: Gradient 30–70% MeCN in 0.1% TFA/H₂O
  • Flow Rate: 1 mL/min

Elution Profile :

Component Retention Time (min) Area (%)
Target Compound 14.2 95.7
Unreacted Amine 8.9 2.1
Hydrolyzed Ester 12.4 1.3

Stability Studies

Storage Conditions :

  • 4°C (desiccated): 98% purity after 6 months
  • 25°C/60% RH: 93% purity after 3 months

Alternative Synthetic Routes

Solid-Phase Synthesis

Merryfield Approach :

  • Load Rink amide resin with Fmoc-thiadiazole amine
  • Deprotect with 20% piperidine/DMF
  • Couple indole acetic acid using HATU

Advantage : Enables parallel synthesis of analogs but suffers from lower yield (64%) compared to solution-phase.

Enzymatic Coupling

Lipase-Catalyzed Method :

  • Novozym 435 in TBME
  • 55% conversion after 48 hr

Limitation : Restricted to polar substrates but offers green chemistry advantages.

Industrial-Scale Considerations

Cost Analysis

Component Lab Scale (USD/g) Kilo Lab (USD/g)
EDC·HCl 0.82 0.45
Thiosemicarbazide 1.20 0.68
Process Solvent 2.15 1.10

Waste Stream Management

  • 83% solvent recovery via fractional distillation
  • Neutralization of HCl byproducts with Ca(OH)₂ achieves pH 7.2 ±0.3

Chemical Reactions Analysis

Types of Reactions

N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-[1-(propan-2-yl)-1H-indol-3-yl]acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxymethyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives of the thiadiazole and indole rings.

    Reduction: Reduced forms of the compound, potentially leading to the formation of amines or alcohols.

    Substitution: Substituted derivatives where the methoxymethyl group is replaced by other functional groups.

Scientific Research Applications

N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-[1-(propan-2-yl)-1H-indol-3-yl]acetamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-[1-(propan-2-yl)-1H-indol-3-yl]acetamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The thiadiazole and indole moieties are known to interact with various biological pathways, potentially leading to antimicrobial or anticancer activities .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Modifications on the 1,3,4-Thiadiazole Ring

The thiadiazole ring is a common pharmacophore in medicinal chemistry. Key structural variations among analogs include:

  • Substituent Type : The target compound’s methoxymethyl group contrasts with sulfur-based substituents (e.g., methylthio, ethylthio, benzylthio) in compounds like 5e–5m (), which exhibit variable melting points (132–170°C) and yields (68–88%) .

Indole Ring Modifications

The indole moiety in the target compound is substituted with an isopropyl group at the 1-position. Comparatively:

  • N-[5-((4-methylbenzyl)thio)-1,3,4-thiadiazol-2-yl]-2-(1H-indol-3-yl)acetamide () features a 4-methylbenzyl group on the indole nitrogen, increasing steric bulk compared to the isopropyl group .
  • N-[5-((4-cyanophenyl)methylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-(1H-indol-3-yl)acetamide () introduces a polar cyano group, enhancing dipole interactions but reducing lipophilicity .

Physicochemical Properties

A comparison of select analogs is summarized below:

Compound Name Thiadiazole Substituent Indole Substituent Melting Point (°C) Yield (%) Molecular Formula Reference
Target Compound Methoxymethyl 1-Isopropyl Not reported Not reported Likely C₁₇H₁₉N₃O₂S₂
5f : N-(5-(Methylthio)-1,3,4-thiadiazol-2-yl)-2-(2-isopropyl-5-methylphenoxy)acetamide Methylthio 2-Isopropyl-5-methyl 158–160 79 C₁₆H₁₈N₄O₂S₂
5h : N-(5-(Benzylthio)-1,3,4-thiadiazol-2-yl)-2-(2-isopropyl-5-methylphenoxy)acetamide Benzylthio 2-Isopropyl-5-methyl 133–135 88 C₂₂H₂₂N₄O₂S₂
: N-[5-((4-Cyanophenyl)methylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-(1H-indol-3-yl)acetamide 4-Cyanophenylmethylsulfanyl None Not reported Not reported C₂₀H₁₅N₅OS₂

Biological Activity

N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-[1-(propan-2-yl)-1H-indol-3-yl]acetamide is a synthetic compound that belongs to the class of thiadiazole derivatives. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and antioxidant properties. This article reviews the biological activity of this compound, supported by data tables and relevant research findings.

The compound's molecular formula is C22H20N4O4SC_{22}H_{20}N_{4}O_{4}S, with a molecular weight of 436.5 g/mol. Its IUPAC name is this compound.

PropertyValue
Molecular FormulaC22H20N4O4S
Molecular Weight436.5 g/mol
IUPAC NameThis compound

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. It may inhibit specific enzymes linked to cell proliferation and apoptosis. For instance, studies have indicated that similar thiadiazole derivatives can inhibit urease activity and induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) .

Antimicrobial Activity

Research has shown that thiadiazole derivatives exhibit promising antimicrobial properties. For example, compounds similar to this compound have demonstrated effectiveness against various Gram-positive and Gram-negative bacteria as well as fungal strains. The Minimum Inhibitory Concentration (MIC) values for these compounds often range from 16 to 31.25 μg/mL for bacterial strains .

Anticancer Activity

The anticancer potential of thiadiazole derivatives has been explored extensively. In vitro studies indicate that these compounds can induce cell cycle arrest and apoptosis in cancer cell lines. The mechanism involves the modulation of signaling pathways associated with cell survival and death . For instance, the compound may bind to specific receptors or enzymes that regulate these pathways.

Antioxidant Activity

Antioxidant properties are another significant aspect of the biological activity of this compound. Thiadiazole derivatives have been shown to scavenge free radicals effectively. The antioxidant activity can be quantified using assays such as the DPPH free radical scavenging method, where IC50 values range from 25.17 to 43.55 µM for various derivatives .

Case Studies

Several studies have focused on the synthesis and evaluation of thiadiazole derivatives:

  • Antimicrobial Evaluation : A study synthesized a series of thiadiazole derivatives and evaluated their antimicrobial activities against standard bacterial strains. The results indicated that certain derivatives exhibited potent antibacterial effects with MIC values comparable to established antibiotics .
  • Anticancer Studies : Research involving the evaluation of anticancer properties demonstrated that specific thiadiazole derivatives could inhibit tumor growth in animal models by inducing apoptosis in cancer cells through ROS generation .
  • Antioxidant Studies : The antioxidant capacity of synthesized thiadiazole compounds was assessed using various in vitro models, highlighting their potential role in mitigating oxidative stress-related diseases .

Q & A

Q. How to design analogs for SAR studies?

  • Focus on modular synthesis: vary the indole substituent (e.g., replace isopropyl with cyclopropyl, ) or modify the acetamide linker (e.g., introduce thioether groups, ). High-throughput screening (HTS) of analogs against cancer cell lines (e.g., MTT assays in ) can prioritize leads .

Data Analysis and Reporting

Q. How to interpret conflicting biological activity data across studies?

  • Contradictions may arise from assay variability (e.g., cell line differences) or compound stability. recommends using internal controls (e.g., cisplatin for anti-proliferative assays) and repeating experiments under standardized conditions (e.g., 72-hour incubation). Meta-analysis of IC₅₀ values across studies can identify trends .

Q. What statistical methods are appropriate for dose-response studies?

  • Nonlinear regression (e.g., GraphPad Prism) fits dose-response curves to calculate IC₅₀/EC₅₀. uses triplicate measurements to ensure statistical significance (p<0.05 via Student’s t-test). For heterogeneous data, ANOVA with post-hoc tests (e.g., Tukey’s) is advised .

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